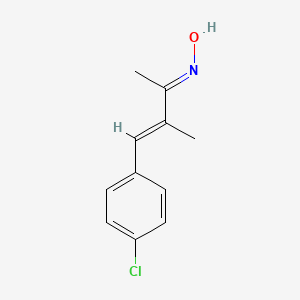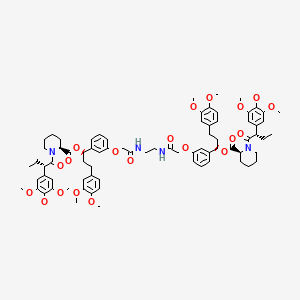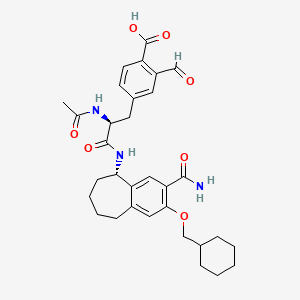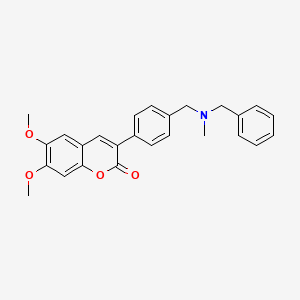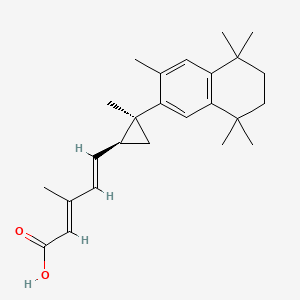
2,4-Pentadienoic acid, 3-methyl-5-((1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AGN 194204 is a retinoid X receptor ligand.
Aplicaciones Científicas De Investigación
Structural Modifications and Biological Activity
- A study explored the biological activity of structurally modified analogues of aromatic retinoids. These modifications impact retinoid biological activity, indicating the significance of geometric constraints in the retinoid receptor interaction (Dawson et al., 1989).
Synthesis and Receptor Selectivity
- Another research focused on synthesizing novel compounds based on the molecule, particularly for retinoid X receptor (RXR) selectivity. This study highlights the structural determinants for RXR subfamily selectivity, contributing to understanding receptor interactions (Boehm et al., 1994).
Discovery of Retinoic Acid and Retinoid X Receptor Analogues
- A review paper detailed the discovery and design of synthetic retinoids, emphasizing their relevance in agonistic activities on retinoic acid receptors (RAR) and RXR. These analogues are crucial for investigating transcriptional activities (Dawson & Zhang, 2002).
Conformational Studies of Retinoidal Amides
- Research into the conformation of aromatic amides with retinoidal activity demonstrated the importance of the trans-amide structure for activity, providing insight into the molecular conformation required for biological effectiveness (Kagechika et al., 1989).
Modeling and Biological Evaluation
- A study involving the modeling, synthesis, and biological evaluation of potential RXR-selective agonists showed that structural modifications of potent RXR agonists can lead to improved biological selectivity and potency (Heck et al., 2016).
PET Imaging for CNS Diseases
- Research synthesized a partial RXR agonist for potential treatment of CNS diseases such as Alzheimer's and Parkinson's, using PET imaging to examine brain uptake and biodistribution, highlighting its potential as a therapeutic agent (Shibahara et al., 2017).
Propiedades
Número CAS |
260262-39-3 |
|---|---|
Nombre del producto |
2,4-Pentadienoic acid, 3-methyl-5-((1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl)- |
Fórmula molecular |
C25H34O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C25H34O2/c1-16(12-22(26)27)8-9-18-15-25(18,7)19-14-21-20(13-17(19)2)23(3,4)10-11-24(21,5)6/h8-9,12-14,18H,10-11,15H2,1-7H3,(H,26,27)/b9-8+,16-12+/t18-,25+/m1/s1 |
Clave InChI |
HMDVFKHLXNHBGR-XYFSBJHTSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1[C@]3(C[C@H]3/C=C/C(=C/C(=O)O)/C)C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C |
SMILES canónico |
CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AGN 194204; AGN-194204; AGN194204; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



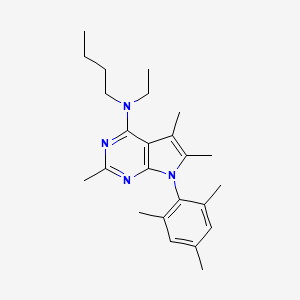
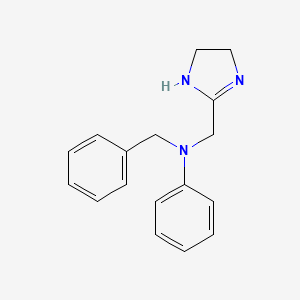
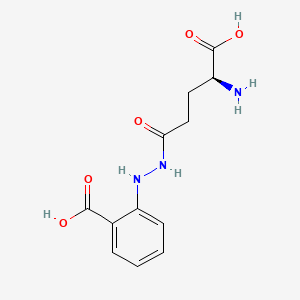
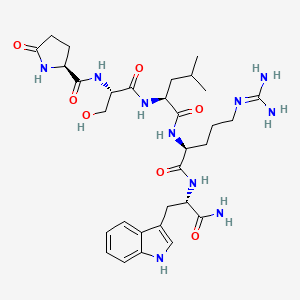
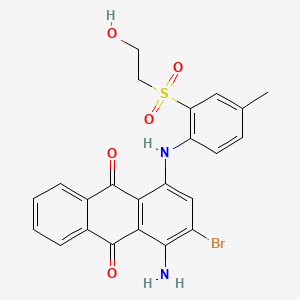
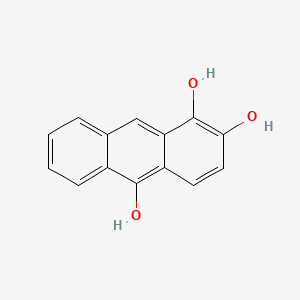
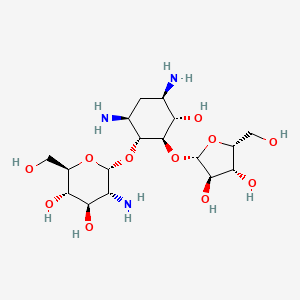
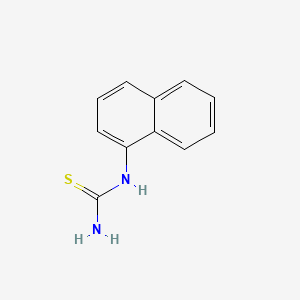
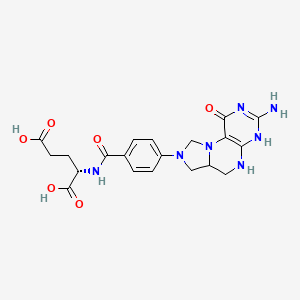
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
